molecular formula C19H22N2 B11707162 N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline

N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline

Cat. No.: B11707162
M. Wt: 278.4 g/mol
InChI Key: ODZSDNLJEAVVOE-UHFFFAOYSA-N
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Description

(1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a phenyl group attached to a tetrahydroisoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different degrees of saturation.

    Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring alkaloids.

Medicine

Medically, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, it can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-3,3,6,7-Tetramethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group, making it less versatile in certain reactions.

    N-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the multiple methyl groups, affecting its reactivity and stability.

Uniqueness

The presence of both phenyl and multiple methyl groups in (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE makes it unique compared to its analogs. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

3,3,6,7-tetramethyl-N-phenyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C19H22N2/c1-13-10-15-12-19(3,4)21-18(17(15)11-14(13)2)20-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3,(H,20,21)

InChI Key

ODZSDNLJEAVVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)NC3=CC=CC=C3

Origin of Product

United States

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